molecular formula C25H28N4O4 B10985854 N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10985854
M. Wt: 448.5 g/mol
InChI Key: GGZIJYUXNREONQ-UHFFFAOYSA-N
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Description

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves the coupling of an indole derivative with a carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole moiety is known to interact with proteins through hydrogen bonding and hydrophobic interactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to the presence of the 4,7-dimethoxy substituents on the indole ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C25H28N4O4/c1-32-21-10-11-22(33-2)24-18(21)14-20(29-24)25(31)27-13-12-26-23(30)9-5-6-16-15-28-19-8-4-3-7-17(16)19/h3-4,7-8,10-11,14-15,28-29H,5-6,9,12-13H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

GGZIJYUXNREONQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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